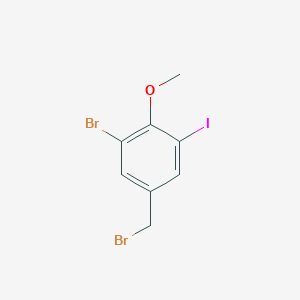
3-Bromo-5-iodo-4-methoxybenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-iodo-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7Br2IO It is a derivative of benzyl bromide, featuring bromine, iodine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-methoxybenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Iodination: The addition of an iodine atom to the brominated intermediate.
Bromomethylation: The final step involves the addition of a bromomethyl group (-CH2Br) to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-iodo-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane, toluene, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Applications De Recherche Scientifique
3-Bromo-5-iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodo-4-methoxybenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and iodine atoms act as leaving groups, allowing the compound to participate in substitution and coupling reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Methoxybenzyl bromide
- 2-Bromo-5-methoxybenzyl bromide
Uniqueness
3-Bromo-5-iodo-4-methoxybenzyl bromide is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a methoxy group. This combination of substituents provides distinct reactivity and selectivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H7Br2IO |
|---|---|
Poids moléculaire |
405.85 g/mol |
Nom IUPAC |
1-bromo-5-(bromomethyl)-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H7Br2IO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 |
Clé InChI |
ZKGAEELZJYMSEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


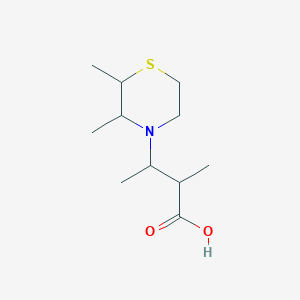
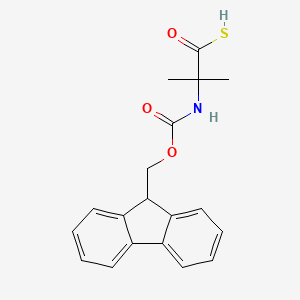
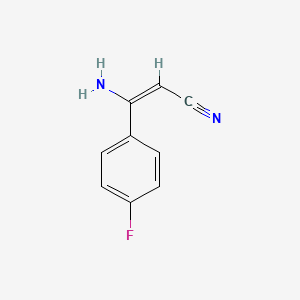
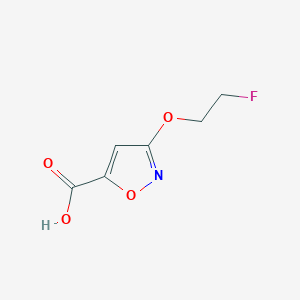
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)

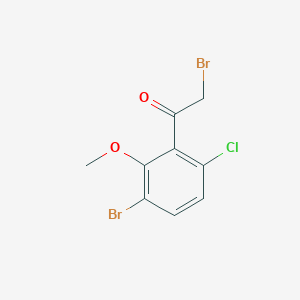
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
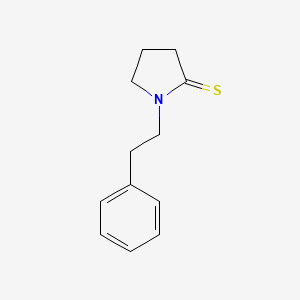
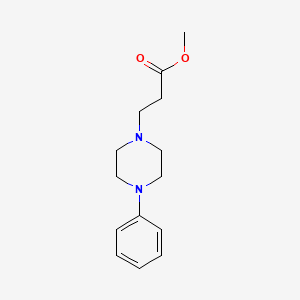
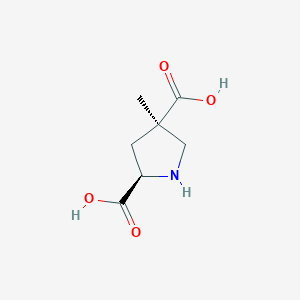
![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)

